![molecular formula C27H36N4O10S2 B13325717 ((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)
((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate involves several steps. The synthetic route typically starts with the preparation of the tetrahydroxytetrahydropyran moiety, followed by the introduction of the imidazoquinoline group. The final step involves the formation of the disulfanyl acetate linkage under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazoquinoline moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazoquinoline moiety is known to interact with cellular receptors, modulating signaling pathways that influence cellular functions. The disulfanyl acetate linkage may play a role in the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Compared to other similar compounds, ((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate stands out due to its unique combination of functional groups. Similar compounds include:
- **(2S,3S,4R,5R,6R)-3-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-((2S,3S,4S,5R,6S)-6-((2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl)oxy)-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2H-pyran-2-carboxylic acid .
- **(2S,3S,4S,5R,6R)-6-((2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid .
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, contributing to their distinct properties and applications.
Properties
Molecular Formula |
C27H36N4O10S2 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 2-[[2-[[2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]amino]-2-oxoethyl]disulfanyl]acetate |
InChI |
InChI=1S/C27H36N4O10S2/c1-4-39-10-17-29-20-21(31(17)13-27(2,3)38)14-7-5-6-8-15(14)28-25(20)30-18(32)11-42-43-12-19(33)40-9-16-22(34)23(35)24(36)26(37)41-16/h5-8,16,22-24,26,34-38H,4,9-13H2,1-3H3,(H,28,30,32)/t16-,22-,23+,24+,26-/m1/s1 |
InChI Key |
NGLWQBSPDHIYJZ-MKUOGADSSA-N |
Isomeric SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2NC(=O)CSSCC(=O)OC[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)O)O)O)O |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2NC(=O)CSSCC(=O)OCC4C(C(C(C(O4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
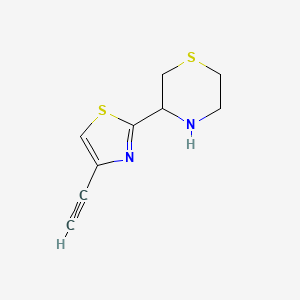
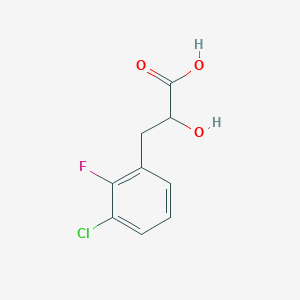
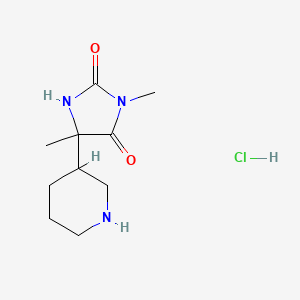
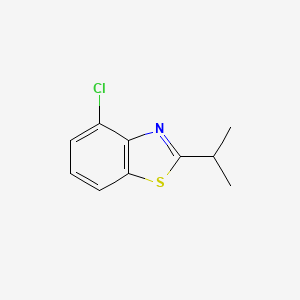
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
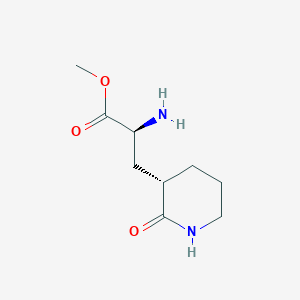
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)

